molecular formula C5H7NS B3382678 1-(Methylsulfanyl)cyclopropane-1-carbonitrile CAS No. 35120-11-7

1-(Methylsulfanyl)cyclopropane-1-carbonitrile

Cat. No.: B3382678
CAS No.: 35120-11-7
M. Wt: 113.18 g/mol
InChI Key: GWRIBAFKFJDIAG-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C(_5)H(_7)NS It is characterized by a cyclopropane ring substituted with a methylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropane-1-carbonitrile with methylsulfanyl reagents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, facilitating the nucleophilic substitution by the methylsulfanyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Methylsulfanyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Methylsulfanyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of reactivity, forming sulfoxides or sulfones. In reduction reactions, the carbonitrile group is reduced to an amine, altering the compound’s chemical properties and potential biological activity.

Comparison with Similar Compounds

    Cyclopropane-1-carbonitrile: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    1-(Methylsulfanyl)cyclopropane: Lacks the carbonitrile group, limiting its applications in reactions involving nitriles.

    Cyclopropane-1-carboxamide: Contains an amide group instead of a carbonitrile, leading to different reactivity and applications.

Uniqueness: 1-(Methylsulfanyl)cyclopropane-1-carbonitrile is unique due to the presence of both a methylsulfanyl group and a carbonitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

1-methylsulfanylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-7-5(4-6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRIBAFKFJDIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Methylsulfanyl)cyclopropane-1-carbonitrile
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Reactant of Route 6
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